[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Description
[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic compound featuring a cyclopropylamine moiety linked via an oxoethyl bridge to a 4-methoxyphenyl group, with an acetic acid terminus. Its molecular formula is C₁₄H₁₇N₂O₄, with a molecular weight of 293.30 g/mol.
Properties
IUPAC Name |
2-(N-[2-(cyclopropylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-12-6-4-11(5-7-12)16(9-14(18)19)8-13(17)15-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZYLEHZFUUAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylamine Intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia under controlled conditions.
Coupling with 4-Methoxyphenylacetic Acid: The cyclopropylamine intermediate is then coupled with 4-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester-like linkages in the compound make it susceptible to hydrolysis under specific conditions:
These hydrolysis pathways are critical for understanding the compound's stability in biological systems. The cyclopropylamino group’s ring strain may accelerate hydrolysis kinetics compared to linear amines.
Condensation and Amide Bond Formation
The primary amine (cyclopropylamino) and carboxylic acid groups enable nucleophilic acyl substitution:
The 4-methoxyphenyl group remains inert under these conditions due to electron-donating methoxy stabilization .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes regioselective electrophilic attacks, primarily at the para position relative to the methoxy group:
Mild conditions are necessary to prevent decomposition of the cyclopropylamino-oxoethyl backbone .
Salt Formation
The acetic acid group undergoes deprotonation to form salts with bases:
Thermal Decomposition
At elevated temperatures (>200°C), the compound degrades via:
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Decarboxylation : Loss of CO₂ from the acetic acid group.
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Cyclopropane Ring Opening : Forms propene derivatives under pyrolytic conditions.
Key Reaction Insights
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Steric Effects : The cyclopropane ring imposes steric constraints, slowing reactions at the adjacent amide group.
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Electronic Effects : The 4-methoxyphenyl group directs electrophiles to the meta position relative to the methoxy substituent .
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Biological Relevance : Hydrolysis products may interact with inflammation-related enzymes (e.g., COX-2), though pharmacological data remain preliminary.
Scientific Research Applications
Structure
The compound's structure can be represented as follows:
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural features may exhibit anticancer properties. The introduction of the cyclopropyl group can enhance the lipophilicity and metabolic stability of the molecule, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacology
The compound's ability to interact with various neurotransmitter systems suggests potential applications in treating neurological disorders. Studies focused on its effects on serotonin and dopamine receptors are promising avenues for future research.
Biochemical Studies
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be exploited in drug design to modulate metabolic diseases.
Binding Affinity Studies
The affinity of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid for specific biological targets is under investigation, which may provide insights into its mechanism of action and therapeutic potential.
Pharmacological Research
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy. Toxicological assessments are necessary to establish safe dosage levels and identify any potential adverse effects.
Case Study 1: Anticancer Screening
A study conducted on similar compounds revealed that modifications to the amino acid structure can significantly enhance cytotoxicity against various cancer cell lines. The findings indicate that this compound may possess similar properties, warranting further investigation.
Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of structurally related compounds has shown promising results in modulating neurotransmitter release and receptor activity. This suggests that this compound could be beneficial in developing treatments for mood disorders.
Summary Table of Applications
| Application Area | Potential Outcomes | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anticancer activity, neuropharmacological effects | Ongoing |
| Biochemical Studies | Enzyme inhibition, binding studies | Preliminary |
| Pharmacological Research | Safety profiles, pharmacokinetics | Under investigation |
Mechanism of Action
The mechanism of action of [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Cyclopropyl vs. Cyclopropane’s strain energy may also reduce metabolic degradation . Fluorobenzyl substitution () adds electronegativity, enabling halogen bonding with biomolecular targets, a feature absent in the methoxy-dominated analogs .
Methoxyphenyl vs. Hydroxyphenyl Substituents
- The 4-methoxyphenyl group in the target compound enhances electron density for π-π stacking, whereas the 4-hydroxyphenyl variant () offers hydrogen-bonding capability but lower stability due to oxidative susceptibility .
Linker and Terminal Modifications Pyrimidine-core compounds () exhibit planar aromaticity, favoring interactions with ATP-binding pockets in kinases. In contrast, the phenoxy-methylpropanoic acid linker in 19s () introduces steric bulk, possibly optimizing steric complementarity in radiotherapy sensitizers .
Biological Activity
[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142204-26-9) is a compound with potential biological activity that has garnered interest in pharmacological research. The compound's structure consists of a cyclopropylamino group, an oxoethyl moiety, and a methoxyphenyl amino acetic acid backbone, which suggests possible interactions with various biological targets.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.31 g/mol
- CAS Number : 1142204-26-9
- MDL Number : MFCD12027590
The biological activity of this compound can be attributed to its structural components, which may interact with specific receptors or enzymes in the body. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : Similar compounds have shown the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of nitric oxide synthesis.
- Antidiabetic effects : Given the structural similarities to amino acids and other bioactive compounds, it may influence glucose metabolism or insulin sensitivity.
Case Studies and Experimental Data
- In Vitro Studies
- Binding Affinity Studies
- Pharmacological Implications
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for [[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid, and how can reaction yields be optimized?
The synthesis of this compound involves multi-step coupling reactions. A methodologically robust approach includes:
- Step 1 : Condensation of 4-methoxyaniline with bromoacetyl bromide to form the intermediate 2-(4-methoxyphenylamino)acetic acid.
- Step 2 : Cyclopropylamine is introduced via carbodiimide-mediated coupling (e.g., EDCI or HATU) to the intermediate, followed by purification using reverse-phase HPLC .
- Yield Optimization : Use anhydrous conditions, controlled temperature (0–4°C for coupling), and stoichiometric excess of cyclopropylamine (1.2–1.5 equivalents). Reported yields for analogous acetamide derivatives range from 42–65% depending on substituent reactivity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the cyclopropylamino group (δ 0.5–1.2 ppm for cyclopropyl protons) and the 4-methoxyphenyl moiety (δ 3.8 ppm for -OCH3). For example, in analogous compounds, the methylene group (-CH2-) adjacent to the carbonyl appears at δ 4.2–4.5 ppm .
- Mass Spectrometry (ESI-MS) : Exact mass analysis (e.g., [M+H]+ calculated for C14H17N2O4: 293.1138) ensures molecular fidelity.
- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients (retention time: 8–12 min for similar derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Substituent Variation : Replace the cyclopropylamino group with other amines (e.g., benzyl, isopropyl) and modify the 4-methoxyphenyl group to assess electronic effects (e.g., 4-fluoro, 4-nitro).
- Biological Assays : Test modified derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, glucose uptake assays in L6 myocytes (as in ) or kinase inhibition profiling .
- Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity trends .
Q. What methodologies are employed to assess in vitro bioactivity, such as enzyme inhibition or cellular uptake?
- α-Glucosidase Inhibition :
- Protocol: Incubate the compound with α-glucosidase (0.5 U/mL) and p-nitrophenyl-α-D-glucopyranoside (PNPG) at 37°C. Measure absorbance at 405 nm to calculate IC50. For reference, analogous benzimidazole derivatives show IC50 values of 12–35 µM .
- Cellular Glucose Uptake :
- Use 2-NBDG (fluorescent glucose analog) in differentiated 3T3-L1 adipocytes. Treat cells with the compound (10–100 µM) and measure fluorescence intensity via flow cytometry .
Q. How should researchers address contradictions in biological activity data across different studies?
- Root-Cause Analysis :
- Assay Variability : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources. For example, α-glucosidase from Saccharomyces vs. mammalian sources may yield divergent IC50 values .
- Compound Stability : Perform LC-MS stability studies under assay conditions (e.g., 37°C, 24 hours) to detect degradation products.
- Orthogonal Validation : Confirm activity using alternative methods (e.g., isothermal titration calorimetry for binding affinity) .
Q. What strategies are recommended for resolving spectral ambiguities in NMR analysis of this compound?
- Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC can confirm connectivity between the cyclopropylamino group and the carbonyl carbon.
- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange (e.g., cyclopropyl ring puckering) by acquiring spectra at 25°C and 50°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
